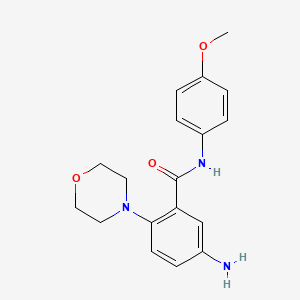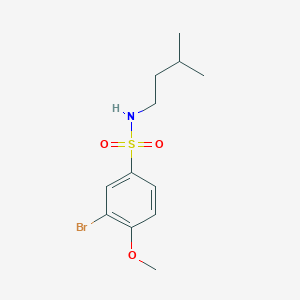![molecular formula C18H17N3O B5783360 2-[4-(1-pyrrolidinyl)-2-quinazolinyl]phenol](/img/structure/B5783360.png)
2-[4-(1-pyrrolidinyl)-2-quinazolinyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(1-pyrrolidinyl)-2-quinazolinyl]phenol, also known as PPQ, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. PPQ is a heterocyclic compound that belongs to the quinazoline family. It has a molecular formula of C20H18N2O and a molecular weight of 306.37 g/mol.
Mécanisme D'action
The mechanism of action of 2-[4-(1-pyrrolidinyl)-2-quinazolinyl]phenol is not fully understood, but it has been shown to interact with several proteins and enzymes in cells. This compound has been shown to bind to the sigma-1 receptor, which is involved in regulating calcium signaling and cell survival. This compound has also been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. These interactions may contribute to the neuroprotective and anticancer effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. This compound can improve cognitive function and memory in animal models of Alzheimer's disease. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. Additionally, this compound has been shown to have anti-inflammatory effects and can reduce oxidative stress in cells.
Avantages Et Limitations Des Expériences En Laboratoire
2-[4-(1-pyrrolidinyl)-2-quinazolinyl]phenol has several advantages for lab experiments. This compound is a relatively stable compound that can be easily synthesized in large quantities. This compound is also soluble in water and organic solvents, making it easy to use in various assays. However, this compound has some limitations for lab experiments. This compound can be toxic at high concentrations, and its effects on human cells are not fully understood. Additionally, this compound can interact with other proteins and enzymes in cells, making it difficult to study its specific effects.
Orientations Futures
There are several future directions for 2-[4-(1-pyrrolidinyl)-2-quinazolinyl]phenol research. One direction is to further investigate the mechanism of action of this compound and its interactions with specific proteins and enzymes in cells. Another direction is to explore the potential therapeutic applications of this compound in various diseases, including Alzheimer's disease, cancer, and inflammation. Additionally, future research could focus on developing new compounds based on the structure of this compound that have improved efficacy and fewer side effects.
Méthodes De Synthèse
2-[4-(1-pyrrolidinyl)-2-quinazolinyl]phenol can be synthesized by the reaction of 2-aminobenzophenone and pyrrolidine in the presence of a catalyst. The reaction yields this compound with a purity of over 99%. The synthesis method has been optimized to increase the yield and purity of this compound, making it a cost-effective and practical method for producing this compound.
Applications De Recherche Scientifique
2-[4-(1-pyrrolidinyl)-2-quinazolinyl]phenol has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. This compound has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. Additionally, this compound has been used as a lead compound for the development of new drugs for various diseases.
Propriétés
IUPAC Name |
2-(4-pyrrolidin-1-ylquinazolin-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c22-16-10-4-2-8-14(16)17-19-15-9-3-1-7-13(15)18(20-17)21-11-5-6-12-21/h1-4,7-10,22H,5-6,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBYKVGRBYQGVJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(3,5-dimethylphenyl)[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine](/img/structure/B5783352.png)



![ethyl 4-{[(4-ethylphenoxy)acetyl]amino}benzoate](/img/structure/B5783389.png)

